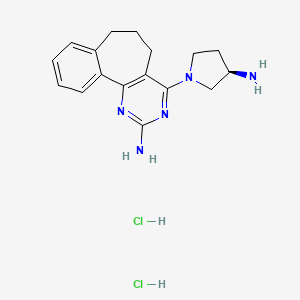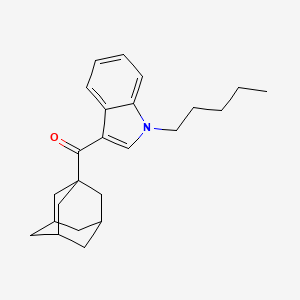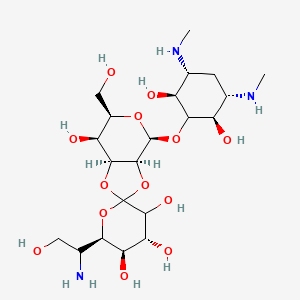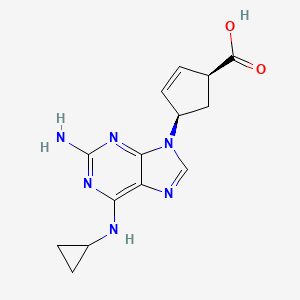
Acid-PEG5-NHS ester
Overview
Description
Acid-PEG5-NHS ester is a PEG derivative containing a carboxylic acid and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
Synthesis Analysis
NHS-Esters are widely used to label proteins non-selectively on free amino groups . Such broad labeling can be disadvantageous because it can interfere with protein structure or function and because stoichiometry is poorly controlled . A simple method to transform NHS-esters into site-specific protein labeling on N-terminal Cys residues has been described .Molecular Structure Analysis
The molecular formula of Acid-PEG5-NHS ester is C18H29NO11 . The molecular weight is 435.4 g/mol . The IUPAC name is 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid .Chemical Reactions Analysis
Acid-PEG5-NHS ester is a PEG linker containing a carboxylic acid and an NHS ester . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
The molecular weight of Acid-PEG5-NHS ester is 435.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 11 . The rotatable bond count is 20 . The exact mass is 435.17406074 g/mol . The topological polar surface area is 147 Ų .Scientific Research Applications
Protein Labeling and Crosslinking
Acid-PEG5-NHS ester is commonly used in protein biology for labeling and crosslinking primary amines. This is due to the NHS ester group, which reacts with primary amines (–NH2) that exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .
Biomolecular Probes
The NHS ester group in Acid-PEG5-NHS ester makes it suitable for use in biomolecular probes. These probes can be used for labeling and crosslinking primary amines in biomolecules .
Synthesis of PROTACs
Acid-PEG5-NHS ester can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Antibody-Drug Conjugates (ADCs)
Acid-PEG5-NHS ester is used in the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Amine-Containing Molecule Labeling
The NHS ester in Acid-PEG5-NHS ester can be used to label the primary amines of not just proteins, but also amine-modified oligonucleotides and other amine-containing molecules .
Chemical Biology
In chemical biology, Acid-PEG5-NHS ester can be used for the modification of molecules, enabling the study of biological systems. This includes the study of protein function, signal transduction, and protein-protein interactions .
Mechanism of Action
Target of Action
The primary targets of Acid-PEG5-NHS ester are primary amines . These are found in various biological molecules such as proteins and amine-modified oligonucleotides . The compound interacts with these targets to form stable amide bonds .
Mode of Action
Acid-PEG5-NHS ester is a PEG linker containing a carboxylic acid and an NHS ester . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The Acid-PEG5-NHS ester is often used for low-resolution 3-D studies of protein structure and protein interaction analysis . It forms stable amide bonds with primary amines, enabling the connection of different moieties, each containing free amines . This can affect various biochemical pathways depending on the specific proteins or molecules being linked.
Pharmacokinetics
The hydrophilic PEG spacer in Acid-PEG5-NHS ester increases solubility in aqueous media . This property can enhance the bioavailability of the compound. Furthermore, the dPEG® itself provides benefits such as decreased immunogenicity, protection from proteolysis, increased hydrodynamic volume, and increased serum half-life .
Result of Action
The result of the action of Acid-PEG5-NHS ester is the formation of stable amide bonds with primary amines . This allows for the conjugation of two different moieties, each containing free amines . The compound can be used to modify the surface properties of the molecule to which it is conjugated .
Action Environment
The action of Acid-PEG5-NHS ester can be influenced by environmental factors. For instance, the compound is sensitive to light and temperature . For optimal use, the material should always be kept under low-temperature, dry conditions, and away from light . Handling the material under inert gas can improve its stability .
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO11/c20-15-1-2-16(21)19(15)30-18(24)4-6-26-8-10-28-12-14-29-13-11-27-9-7-25-5-3-17(22)23/h1-14H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMACGMMKGUAJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid-PEG5-NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)






![N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B605083.png)